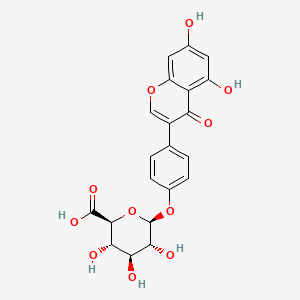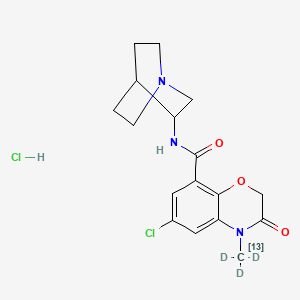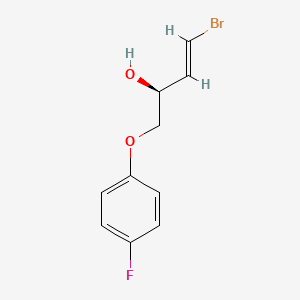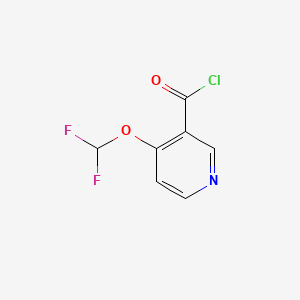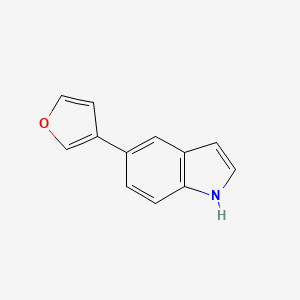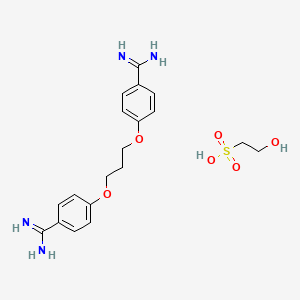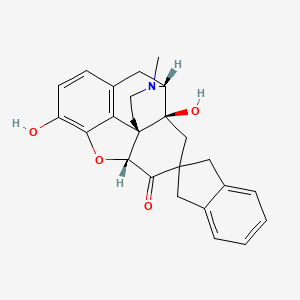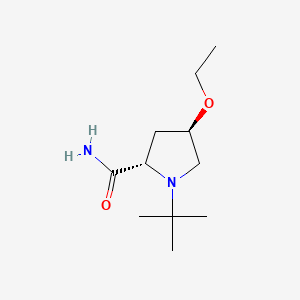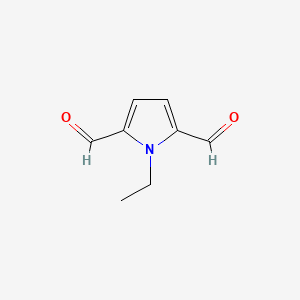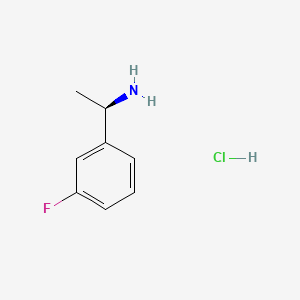
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(3-Fluorophenyl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 .
Molecular Structure Analysis
The InChI code for “®-1-(3-Fluorophenyl)ethylamine hydrochloride” is1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“®-1-(3-Fluorophenyl)ethylamine hydrochloride” is a solid substance . It should be stored in a sealed container in a dry environment at room temperature .Applications De Recherche Scientifique
Fluorophores in Molecular Imaging
Fluorophores, which could be structurally related to or include (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, play a significant role in molecular imaging, particularly in vivo cancer diagnosis. Using relatively inexpensive and portable equipment, optical imaging with fluorophores allows for real-time detection of cancer. Despite their potential toxicity, the amounts used in molecular imaging are typically much lower than toxic doses. This indicates a promising route for the application of fluorophores derived from or related to (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in safe, effective cancer diagnostics (Alford et al., 2009).
Phenylethylamines in Neurochemistry
While directly addressing phenylethylamines, it's important to note that the research excluding the specific context of drug use and side effects still offers insights into the broader chemical class's potential applications. Studies on phenylethylamines highlight their significance in understanding central nervous system (CNS) function and potential therapeutic applications beyond traditional drug contexts. This underscores the importance of continued research into compounds like (R)-1-(3-Fluorophenyl)ethylamine hydrochloride for their biochemical and neurochemical properties (Woolverton, 1986).
Ethylene Perception Inhibition in Horticulture
In the field of horticulture, the inhibition of ethylene perception, as achieved by compounds like 1-methylcyclopropene, demonstrates how chemical compounds can significantly impact fruit and vegetable postharvest quality. While not directly about (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, this application area suggests the potential for structurally or functionally related compounds to contribute to agricultural sciences, specifically in enhancing shelf life and controlling ripening processes of horticultural products (Watkins, 2006).
Polyamines in Postharvest Physiology
Polyamines, including putrescine, spermine, and spermidine, which share functional similarities with phenylethylamines, are extensively applied to extend the shelf life of fruits by modulating their development, ripening, and senescence processes. This illustrates the potential of polyamines and possibly related amines for enhancing fruit quality and longevity, suggesting an avenue for the application of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in food science and technology (Sharma et al., 2017).
Safety And Hazards
The safety information available indicates that this substance may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662525 |
Source


|
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride | |
CAS RN |
321429-49-6 |
Source


|
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

